molecular formula C21H20FNO4 B11382896 N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11382896
M. Wt: 369.4 g/mol
InChI Key: DQUHZTFPYNWNED-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxy-methyl-chromen-2-one moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid: This can be achieved through the condensation of 7-methoxy-4-methylcoumarin with bromoacetic acid in the presence of a base.

    Formation of the amide bond: The 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation, or bind to DNA, interfering with cancer cell proliferation.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other chromen-2-one derivatives such as:

    Warfarin: An anticoagulant that also contains a chromen-2-one core but differs in its side chains and mechanism of action.

    Coumarin: A naturally occurring compound with a simpler structure and different biological activities.

    7-hydroxy-4-methylcoumarin: A derivative with hydroxyl and methyl groups, used in fluorescence studies and as a precursor for other bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20FNO4/c1-13-17-8-7-16(26-2)11-19(17)27-21(25)18(13)12-20(24)23-10-9-14-3-5-15(22)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,23,24)

InChI Key

DQUHZTFPYNWNED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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